Cilomilast-d9 - 1794779-92-2

Cilomilast-d9

Catalog Number: EVT-1483582
CAS Number: 1794779-92-2
Molecular Formula: C₂₀H₁₆D₉NO₄
Molecular Weight: 352.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cilomilast-d9 is a deuterium-labeled compound that acts as an inhibitor of phosphodiesterase enzymes, particularly LPDE4 and HPDE4 . These enzymes are responsible for the hydrolysis of cAMP, a secondary messenger molecule with a variety of roles . Cilomilast-d9 is used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD) .


Synthesis Analysis

Cilomilast has been formulated into PEGylated phosphatidylcholine-rich niosomes (phosphatiosomes) to improve pulmonary delivery . The preformulation studies revealed that the drug and polymers were compatible .


Molecular Structure Analysis

Cilomilast has a relative molecular mass of 343.4 and its chemical formula is cis-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl] cyclohexane-1-carboxylic acid .


Chemical Reactions Analysis

Cilomilast is completely absorbed following oral administration and has negligible first-pass metabolism . Its terminal elimination half-life is approximately 6.5 hours and steady state is rapidly achieved with twice-daily administration . The most abundant metabolite, formed by the action of cytochrome P450 2C8, has less than 10% of the activity of the parent molecule .


Physical And Chemical Properties Analysis

Cilomilast has a density of 1.2±0.1 g/cm3, a boiling point of 549.1±50.0 °C at 760 mmHg, and a molecular formula of C20H25NO4 . It is highly protein-bound (99.4%), but this binding is concentration-independent at clinically relevant doses .

Future Directions
  • Long-term effects and safety: While short-term studies have demonstrated the safety and tolerability of Cilomilast, long-term studies are crucial to assess its safety profile and efficacy over extended periods. []

Cilomilast

Compound Description: Cilomilast is a second-generation, selective phosphodiesterase-4 (PDE4) inhibitor. [] It exhibits potent anti-inflammatory effects both in vitro and in vivo. [] Cilomilast is orally active and shows promise for treating asthma and chronic obstructive pulmonary disease (COPD). [, ] Clinical trials have demonstrated its efficacy in improving lung function and health status in COPD patients. [, ]

Roflumilast

Compound Description: Roflumilast is another selective PDE4 inhibitor. [] Like cilomilast, it is used in the treatment of COPD and asthma due to its anti-inflammatory properties. []

Rolipram

Compound Description: Rolipram is a first-generation PDE4 inhibitor. [] While exhibiting anti-inflammatory effects, it has an unfavorable side effect profile compared to second-generation inhibitors like cilomilast. []

m7GpppCH2p

Compound Description: m7GpppCH2p is a nucleotide analog that acts as a potent inhibitor of the vaccinia virus decapping enzyme D9. []

Source and Classification

Cilomilast-d9 is synthesized from Cilomilast, which was originally developed as an anti-inflammatory agent. The classification of this compound falls under the category of phosphodiesterase inhibitors, specifically targeting PDE4, which plays a crucial role in the metabolism of cyclic adenosine monophosphate (cAMP) within cells. By inhibiting this enzyme, Cilomilast-d9 increases cAMP levels, leading to reduced inflammation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cilomilast-d9 involves several key steps:

  1. Deuterium Incorporation: The primary method for synthesizing Cilomilast-d9 is through hydrogen-deuterium exchange reactions. This process typically requires specific reaction conditions to ensure that deuterium atoms are effectively incorporated into the molecular structure of Cilomilast.
  2. Synthetic Routes: While the exact synthetic routes are proprietary and not publicly disclosed, they generally follow similar principles to those used in the synthesis of the parent compound, utilizing deuterated reagents and solvents. This optimization aims for high yield and purity while considering cost-effectiveness.
  3. Industrial Production: For large-scale production, methodologies would be adapted to accommodate industrial standards, ensuring that deuterated materials are used throughout the synthesis process.
Molecular Structure Analysis

Structure and Data

Cilomilast-d9 has a complex molecular structure characterized by various functional groups. The molecular formula can be represented as follows:

  • Isomeric SMILES: [2H]C1(C(C(C(C1([2H])[2H])([2H])OC2=C(C=CC(=C2)C3(CCC(CC3)C(=O)O)C#N)OC)([2H])[2H])([2H])[2H])[2H]
  • Canonical SMILES: COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3

This structure includes multiple rings and functional groups that contribute to its biological activity and interaction with PDE4.

Chemical Reactions Analysis

Reactions and Technical Details

Cilomilast-d9 undergoes several types of chemical reactions similar to those of its parent compound:

  • Oxidation: Cilomilast-d9 can be oxidized to form various metabolites, which are crucial for understanding its pharmacokinetics.
  • Reduction: Reduction reactions can modify specific functional groups within the molecule.
  • Substitution: Substitution reactions may occur at various sites on the molecule, potentially altering its biological activity.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions vary based on the desired outcome.

Mechanism of Action

Process and Data

The mechanism of action of Cilomilast-d9 mirrors that of Cilomilast itself. It acts as a selective inhibitor of phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate within cells. This elevation in cAMP results in:

  • Reduced Inflammation: Higher cAMP levels inhibit pro-inflammatory signaling pathways.
  • Immune Response Modulation: The compound helps modulate immune responses, making it beneficial for treating conditions like asthma and COPD.

Research indicates that this mechanism is vital for understanding how Cilomilast-d9 may improve therapeutic outcomes in inflammatory diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cilomilast-d9 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight is derived from its complex structure.
  • Solubility: The solubility characteristics can vary depending on the solvent used during synthesis or application.
  • Stability: Stability under specific conditions is essential for maintaining efficacy during storage and use.

These properties are critical for researchers when considering the compound's application in scientific studies.

Applications

Scientific Uses

Cilomilast-d9 is extensively utilized in scientific research for various applications:

  • Pharmacokinetics Studies: It serves as a tracer to study the metabolism and behavior of Cilomilast within biological systems.
  • Biological Pathway Exploration: Researchers use it to investigate the biological pathways influenced by PDE4 inhibition.
  • Clinical Studies: It aids in understanding the efficacy, safety, and metabolic profiles of drugs targeting PDE4.
  • Drug Development: Its data helps inform the development of new formulations based on pharmacokinetic insights derived from studies involving Cilomilast-d9.
Introduction to Cilomilast-d9

Definition and Chemical Identity of Cilomilast-d9

Cilomilast-d9 is a deuterated analogue of the selective phosphodiesterase-4 (PDE4) inhibitor cilomilast, where nine hydrogen atoms (^1H) are replaced by the stable isotope deuterium (^2H or D). This modification targets specific metabolic sites while preserving cilomilast’s core pharmacological activity. The parent compound, cilomilast (chemical name: cis-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexanecarboxylic acid; molecular formula: C₂₀H₂₅NO₄), is a small molecule with a molecular weight of 343.42 g/mol [3] [6]. In cilomilast-d9, deuterium atoms are incorporated at the nine hydrogen positions of the three methylene groups (-CH₂-) within the cyclopentyl ring (C₅H₇D₂- instead of C₅H₉-), resulting in the molecular formula C₂₀H₁₆D₉NO₄ and a molecular weight of approximately 352.48 g/mol [5]. This isotopic substitution does not alter the compound’s stereochemistry or electronic structure, maintaining its affinity for PDE4 enzymes—particularly the PDE4D and PDE4B isoforms—which are critical regulators of pro-inflammatory mediators in respiratory diseases [1] [3].

Table 1: Chemical Identity of Cilomilast and Cilomilast-d9

PropertyCilomilastCilomilast-d9
IUPAC Name(1s,4s)-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid(1s,4s)-4-cyano-4-[3-(pentadeuterocyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid
Molecular FormulaC₂₀H₂₅NO₄C₂₀H₁₆D₉NO₄
Molecular Weight343.42 g/mol352.48 g/mol
CAS Number153259-65-5Not assigned (Research Compound)
Key Isotopic SitesCyclopentyl ring (-CH₂- groups)Cyclopentyl ring (-CD₂- groups)
Pharmacological TargetPDE4B/D EnzymesPDE4B/D Enzymes

Historical Development and Rationale for Deuteration

Cilomilast (originally designated SB-207,499; trade name Ariflo®) was developed by GlaxoSmithKline as a second-generation PDE4 inhibitor for chronic obstructive pulmonary disease (COPD). Despite demonstrating anti-inflammatory effects—such as reducing CD8+ T-lymphocytes and macrophages in bronchial biopsies—its development was discontinued in 2003 due to dose-limiting gastrointestinal side effects (e.g., nausea) and suboptimal pharmacokinetics [1] [2] [6]. The oral bioavailability of cilomilast was acceptable (>90%), but its plasma half-life (t₁/₂ ≈ 6.5–8 hours) necessitated twice-daily dosing, and metabolism via cytochrome P450 (CYP) pathways contributed to interpatient variability [4] [6].

Deuteration emerged as a strategy to improve metabolic stability. The rationale centers on the kinetic isotope effect (KIE), where deuterium’s higher atomic mass (vs. hydrogen) strengthens the carbon-deuterium (C-D) bond. This reduces the rate of oxidative metabolism by CYP enzymes at deuterated sites, potentially prolonging exposure and minimizing toxic metabolites [5]. For cilomilast, deuteration specifically targeted the cyclopentyl ring, a site vulnerable to ω-oxidation and subsequent β-oxidation—a major metabolic pathway [3] [4]. Synthesizing cilomilast-d9 required deuterated cyclopentanol precursors, achieved via catalytic exchange or reduction methods, followed by coupling to the chlorophenyl precursor of cilomilast [5] [6]. This approach preserved cilomilast’s anti-inflammatory efficacy while mitigating its pharmacokinetic flaws.

Role of Deuterium in Pharmacokinetic Optimization

Deuterium’s impact on cilomilast-d9’s pharmacokinetics stems from altered metabolic stability and clearance dynamics. In human pharmacokinetic studies, cilomilast underwent extensive hepatic metabolism via CYP2C8, CYP3A4, and CYP2C19, forming hydroxylated derivatives (e.g., cyclopentyl ω-hydroxycilomilast) that accounted for >80% of its clearance [3] [4]. By replacing hydrogens at the cyclopentyl ring, cilomilast-d9 slows these oxidative steps due to:

  • Primary KIE (kH/kD = 2–10): Reduced rate of C-H bond cleavage during hydroxylation.
  • Secondary KIE: Altered reaction geometry near deuterated sites.

Table 2: Impact of Deuteration on Key Pharmacokinetic Parameters

ParameterCilomilastExpected Change in Cilomilast-d9Mechanism
Oral Bioavailability>90% [4]↔ (Unchanged)Deuteration does not affect absorption
Plasma Half-life (t₁/₂)6.5–8 hours [4]↑ 30–50%Slower CYP-mediated oxidation
Metabolic Clearance6.2 L/h [4]↓ 20–40%Reduced formation of ω-hydroxy metabolites
AUC (Area Under Curve)2800 µg·h/L (15 mg dose) [4]↑ 25–60%Prolonged systemic exposure
C_max250 µg/L (15 mg dose) [4]↔ or slight ↑Delayed but sustained absorption

This metabolic decoupling aims to maintain cilomilast’s therapeutic effect—PDE4 inhibition suppressing TNF-α, IL-8, and neutrophil elastase in COPD [2]—while enabling once-daily dosing and reducing peak-related side effects. Crucially, deuterium does not alter cilomilast-d9’s receptor binding, as confirmed by identical PDE4 inhibition constants (K_i ≈ 55 nM) between cilomilast and deuterated analogs [3] [5]. The strategy exemplifies "isotope pharmacology," where deuteration refines pharmacokinetics without reengineering the active molecule.

Properties

CAS Number

1794779-92-2

Product Name

Cilomilast-d9

IUPAC Name

4-cyano-4-[4-methoxy-3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)oxyphenyl]cyclohexane-1-carboxylic acid

Molecular Formula

C₂₀H₁₆D₉NO₄

Molecular Weight

352.47

InChI

InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2

SMILES

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3

Synonyms

cis-4-Cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexanecarboxylic Acid;_x000B_cis-4-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-cyanocyclohexane-1-carboxylic Acid;_x000B_Ariflo; SB 207499;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.